![molecular formula C43H51FN12O7 B10832095 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide](/img/structure/B10832095.png)
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(8-((5-fluoro-2-(((9-isopropyl-2-morpholino-9H-purin-6-yl)amino)methyl)-1H-benzo[d]imidazol-6-yl)amino)octyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PP-C8 is a potent and selective proteolysis-targeting chimera (PROTAC) compound that targets the cyclin-dependent kinase 12 (CDK12) and cyclin K complex. It is primarily used in scientific research for its ability to induce the degradation of CDK12 and cyclin K, which are crucial for regulating gene transcription and DNA damage response. PP-C8 has shown significant synergistic antiproliferative effects when combined with poly(ADP-ribose) polymerase (PARP) inhibitors in the treatment of triple-negative breast cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PP-C8 involves multiple steps, including the preparation of intermediate compounds and their subsequent coupling to form the final product. The key steps typically include:
Preparation of Intermediate Compounds: This involves the synthesis of specific ligands that can bind to CDK12 and cyclin K.
Coupling Reactions: The intermediate compounds are coupled using specific reagents and conditions to form the final PP-C8 compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of PP-C8 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
化学反応の分析
Types of Reactions: PP-C8 undergoes various chemical reactions, including:
Degradation: PP-C8 induces the degradation of CDK12 and cyclin K through the ubiquitin-proteasome system.
Synergistic Reactions: When combined with PARP inhibitors, PP-C8 exhibits synergistic antiproliferative effects.
Common Reagents and Conditions:
Reagents: Specific ligands for CDK12 and cyclin K, coupling reagents, and purification solvents.
Conditions: Controlled temperature, pH, and reaction time to ensure optimal yield and purity.
Major Products:
科学的研究の応用
PP-C8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying the degradation of specific proteins and understanding the mechanisms of proteolysis.
Biology: Helps in investigating the role of CDK12 and cyclin K in gene transcription and DNA damage response.
Medicine: Shows potential in the treatment of triple-negative breast cancer by inducing the degradation of CDK12 and cyclin K and enhancing the effects of PARP inhibitors.
Industry: Utilized in the development of new therapeutic strategies and drug discovery
作用機序
PP-C8 exerts its effects by selectively binding to CDK12 and cyclin K, forming a ternary complex that recruits the ubiquitin-proteasome system. This leads to the ubiquitination and subsequent degradation of CDK12 and cyclin K. The degradation of these proteins disrupts gene transcription and DNA damage response pathways, resulting in antiproliferative effects, especially in cancer cells .
類似化合物との比較
BSJ-4-116: Another selective CDK12 degrader that shows high selectivity and potency.
Compound 2: A highly selective CDK12 degrader designed by connecting SR-4835, a noncovalent dual inhibitor of CDK12 and CDK13, with a ligand for the E3 ligase cereblon.
Comparison:
Selectivity: PP-C8 is highly selective for CDK12 and cyclin K, whereas BSJ-4-116 and Compound 2 also target CDK13.
Potency: PP-C8 has demonstrated significant synergistic antiproliferative effects with PARP inhibitors, making it a unique and potent compound for cancer research
PP-C8 stands out due to its high selectivity and synergistic effects, making it a valuable tool in scientific research and potential therapeutic applications.
特性
分子式 |
C43H51FN12O7 |
|---|---|
分子量 |
866.9 g/mol |
IUPAC名 |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[8-[[6-fluoro-2-[[(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)amino]methyl]-1H-benzimidazol-5-yl]amino]octyl]acetamide |
InChI |
InChI=1S/C43H51FN12O7/c1-25(2)55-24-48-37-38(52-43(53-39(37)55)54-16-18-62-19-17-54)47-22-33-49-29-20-27(44)28(21-30(29)50-33)45-14-7-5-3-4-6-8-15-46-35(58)23-63-32-11-9-10-26-36(32)42(61)56(41(26)60)31-12-13-34(57)51-40(31)59/h9-11,20-21,24-25,31,45H,3-8,12-19,22-23H2,1-2H3,(H,46,58)(H,49,50)(H,47,52,53)(H,51,57,59) |
InChIキー |
XZMGOWQHLJWQJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)NCC4=NC5=CC(=C(C=C5N4)F)NCCCCCCCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


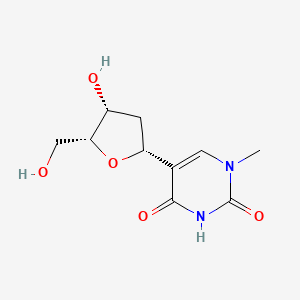
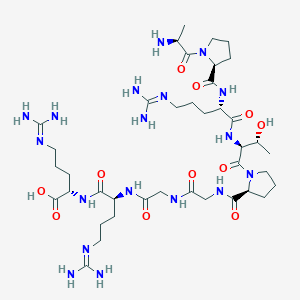
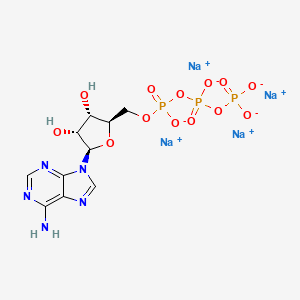
![1-[3-[[2-[3-(Benzenesulfonamido)phenyl]-2-hydroxyethyl]amino]-3-methylbutyl]indole-5-carboxylic acid](/img/structure/B10832030.png)
![(9-Acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B10832032.png)
![2-chloro-4-[(3S)-8-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindol-6-yl]methyl]piperidine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B10832046.png)
![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10832051.png)
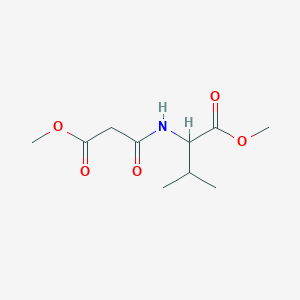
![(3R,5S)-1-[[7-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonyl-9,10-dinitroso-9,10-dihydroanthracen-2-yl]sulfonyl]-3,5-dimethylpiperidine](/img/structure/B10832064.png)

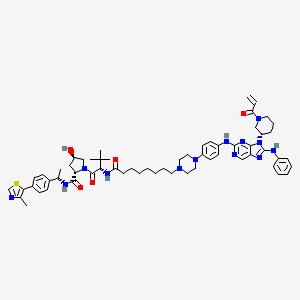
![(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B10832076.png)
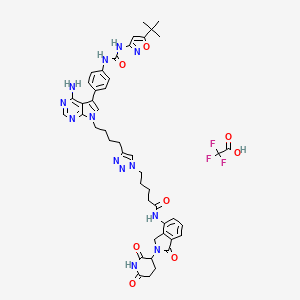
![1-{3-[(R)-2-[3-(phenylsulphonylamino)-phenyl]-2-hydroxy-ethylamino]-3-methyl-butyl}-1H-indole-5-carboxylic acid](/img/structure/B10832098.png)
